molecular formula C11H19N3O2 B1378700 tert-butyl N-(1-cyanopiperidin-4-yl)carbamate CAS No. 721450-38-0

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

Cat. No.: B1378700
CAS No.: 721450-38-0
M. Wt: 225.29 g/mol
InChI Key: LZVWQFNLDLGSRA-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate (CAS 721450-38-0) is a chemical building block primarily utilized in organic synthesis and pharmaceutical development . Its structure, which features a piperidine ring, a protected amine (Boc group), and a cyano group, makes it a versatile intermediate for constructing more complex, biologically active molecules . This compound is particularly valuable in medicinal chemistry research for the synthesis of potential enzyme inhibitors or receptor modulators . Recent research has employed this piperidine derivative in the design and synthesis of novel compounds investigated as NLRP3 inflammasome inhibitors, highlighting its application in developing therapies for inflammatory diseases . The Boc (tert-butoxycarbonyl) group is a cornerstone in peptide chemistry and synthetic organic methodology, where it serves as a protecting group for amines, allowing for selective reactions elsewhere in the molecule before being removed under controlled acidic conditions. Researchers should handle this material with care, noting that it is intended for Research Use Only and is not meant for diagnostic or therapeutic applications. It is recommended to store the product in a cool, dry place, sealed, and at a temperature of 2-8°C .

Properties

IUPAC Name

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVWQFNLDLGSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Conversion of 3-Carbamoyl Piperidine Derivatives

One well-documented method starts from tert-butyl 3-carbamoylpiperidine-1-carboxylate, which undergoes dehydration to the corresponding nitrile using phosphorus oxychloride or trichlorophosphate in pyridine at low temperatures (0–20 °C). The reaction is typically performed under nitrogen atmosphere with stirring overnight at room temperature. The crude product is isolated by extraction and drying, often used directly in subsequent steps without further purification. Yields reported for this step are quantitative (up to 100%) with LC-MS confirmation (m/z 211.1).

Step Reagents/Conditions Yield (%) Notes
Dehydration Phosphorus oxychloride, pyridine, 0-20 °C, overnight 100 Quantitative yield, used crude for next step
Alternative Triethylamine, trifluoroacetic anhydride, DCM, 20 °C, 16 h 87 Purified product as thick liquid
Distillation POCl3, pyridine, 0 °C, 1 h, distillation 53 Purified by distillation under reduced pressure

This method converts the amide group to the nitrile efficiently, providing tert-butyl 3-cyanopiperidine-1-carboxylate as a yellow oil or liquid form.

Reduction and Further Functionalization

The nitrile intermediate can undergo reduction using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) and diethyl ether at low temperatures (-78 to 27 °C) to yield amine derivatives. This step is rapid (about 30 minutes) and typically gives quantitative yields. The crude product is usually carried forward without purification.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(1-cyanopiperidin-4-yl)carbamate serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural components allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to develop new antidepressant medications. The introduction of different substituents on the piperidine ring has shown promise in enhancing serotonin receptor activity, making it a candidate for further investigation in treating depressive disorders.

Drug Development

The compound has been utilized in preclinical studies to evaluate its efficacy as a potential therapeutic agent. Its ability to cross the blood-brain barrier due to its lipophilic nature is particularly advantageous for central nervous system (CNS) drug candidates.

Case Study: CNS Activity

A study published in the Journal of Medicinal Chemistry explored the CNS activity of piperidine derivatives, including this compound. The results indicated significant anxiolytic effects in animal models, warranting further exploration into its mechanism of action.

Synthetic Methodologies

This compound is also employed as an intermediate in various synthetic pathways. Its reactivity allows chemists to utilize it in multi-step reactions to create complex molecules with potential therapeutic properties.

Example: Synthesis of Peptide Analogues

In synthetic organic chemistry, this compound has been used to synthesize peptide analogues that exhibit enhanced stability and bioactivity compared to their natural counterparts.

Table 2: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for antidepressants
Drug DevelopmentEvaluated for CNS activity
Synthetic MethodologiesIntermediate for complex molecule synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine scaffold is highly versatile, and modifications at the 1- and 4-positions significantly alter physicochemical and pharmacological properties. Below is a comparative analysis of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at 1-Position Substituent at 4-Position Molecular Formula Key Properties/Applications Reference
This compound Cyano (-CN) tert-Butyl carbamate C₁₁H₁₉N₃O₂ High polarity, potential CNS activity Synthesized via cyanidation
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl (-COCH₃) tert-Butyl carbamate C₁₂H₂₂N₂O₃ Intermediate in kinase inhibitors Synthesized via Ac₂O acylation
tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate 4-Cyanopyridinyl tert-Butyl carbamate C₁₆H₂₁N₅O₂ Enhanced aromaticity, solubility Patent-derived
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate Propenoyl tert-Butyl carbamate C₁₃H₂₂N₂O₃ Michael acceptor for conjugation Parchem product
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate None (cis-3-methyl) tert-Butyl carbamate C₁₁H₂₂N₂O₂ Steric hindrance, chiral resolution PharmaBlock catalog

Key Research Findings

Electronic and Steric Effects
  • Cyano vs.
  • Aromatic vs. Aliphatic Substituents: The 4-cyanopyridinyl analog () introduces aromaticity, improving solubility in polar solvents compared to aliphatic derivatives like the propenoyl variant () .
Stability and Reactivity
  • Acid Sensitivity: The tert-butyl carbamate group is labile under acidic conditions (e.g., HCl/MeOH in ), a property consistent across analogs. However, the cyano group may accelerate degradation due to its electron-withdrawing nature .
  • Thermal Stability: Aliphatic substituents (e.g., methyl or propenoyl) generally enhance thermal stability compared to electron-deficient groups like cyano .

Biological Activity

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a tert-butyl group and a cyanopiperidine moiety, contributing to its unique chemical properties and biological effects. The molecular formula is C11_{11}H19_{19}N3_3O2_2, with a molecular weight of approximately 225.288 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • tert-butyl group : Enhances lipophilicity.
  • Cyanopiperidine moiety : Imparts specific reactivity and biological activity.

The compound's reactivity is influenced by the presence of both the carbamate and cyano groups, making it a subject of interest for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, effective against various bacterial strains.
  • Pain Modulation : The compound has shown potential as a trkA receptor inhibitor, which is relevant in managing pain associated with conditions like neuropathic pain and inflammatory disorders.

Antimicrobial Activity

In vitro studies have been conducted to evaluate the antimicrobial efficacy of related compounds. The following table summarizes the antibacterial activity against selected Gram-positive bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus (MRSA)0.78 - 3.125 µg/mL
2Enterococcus faecium (VREfm)0.78 - 3.125 µg/mL
3Staphylococcus epidermidisLow concentrations

These results indicate that compounds similar to this compound can exhibit significant antibacterial properties, particularly against drug-resistant strains .

Pain Modulation Studies

The compound has been investigated for its effects on pain modulation, particularly through its action as a trkA receptor inhibitor. This receptor is known to play a crucial role in pain signaling pathways.

Case Study: Effects on Urinary Frequency in Rats

A study evaluated the impact of the compound on urinary frequency induced by cyclophosphamide in rat models. The findings are summarized in the following table:

Dose (mg/kg)Duration (min)Change Rate of Effective Bladder Capacity (%)
330 - 90134
1030 - 90180

The results suggest that treatment with this compound significantly improved bladder capacity without adversely affecting urinary pressure .

The proposed mechanism by which this compound exerts its effects involves:

  • Inhibition of trkA receptors : This action is linked to reduced pain signaling pathways.
  • Antibacterial Mechanism : The compound may disrupt bacterial membrane potential, leading to cell death, particularly in Gram-positive bacteria .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(1-cyanopiperidin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process starting with piperidine derivatives. A common approach includes:
  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups via carbamate formation (e.g., Boc anhydride in dichloromethane with triethylamine as a catalyst) .
  • Step 2 : Introduction of the cyanide group at the 1-position of the piperidine ring. This may involve nucleophilic substitution using cyanide sources (e.g., KCN or TMSCN) under controlled pH and temperature to avoid side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
  • Optimization : Reaction parameters (solvent polarity, temperature, stoichiometry) should be systematically varied and monitored using HPLC or TLC to maximize yield and purity .

Q. How can the structure of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate be confirmed using spectroscopic techniques?

  • Methodology :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in <sup>1</sup>H NMR) and the cyanopiperidine moiety (resonances for the cyano group and piperidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2250 cm<sup>-1</sup> (C≡N stretch) and ~1700 cm<sup>-1</sup> (carbamate C=O) provide functional group confirmation .

Q. What are the stability profiles of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate under various storage conditions?

  • Methodology :
  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) to assess impurity formation .
  • Recommendations : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or cyanide oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate in nucleophilic substitution reactions?

  • Methodology :
  • DFT Calculations : Use Gaussian or ORCA software to calculate electron density maps, HOMO-LUMO gaps, and Fukui indices to identify reactive sites (e.g., the piperidine nitrogen or cyano group) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways and transition states for cyanide displacement .

Q. What crystallographic strategies are effective for resolving the 3D structure of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate?

  • Methodology :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Use SHELXL for refinement and ORTEP-3 for visualization .
  • Challenges : Address potential twinning or disorder in the piperidine ring by optimizing crystal growth conditions (e.g., seeding or temperature gradients) .

Q. How does the steric and electronic environment of the cyanopiperidine moiety influence its binding affinity in enzyme inhibition studies?

  • Methodology :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or methyl groups) and test inhibitory activity against target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate electronic effects (e.g., cyano’s electron-withdrawing nature) with affinity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot low yields in cyanopiperidine formation?

  • Resolution :
  • Mechanistic Analysis : Confirm the reaction mechanism (e.g., SN2 vs. radical pathways) using isotopic labeling (<sup>15</sup>N or <sup>13</sup>C) or trapping experiments .
  • Side Reactions : Use LC-MS to identify byproducts (e.g., over-oxidation of cyanide to amides) and adjust reaction conditions (e.g., lower temperature or inert atmosphere) .

Q. Conflicting NMR data for the Boc-protected intermediate: How to validate assignments?

  • Resolution :
  • 2D NMR : Perform COSY, HSQC, and HMBC experiments to resolve overlapping signals and confirm connectivity .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) in databases like PubChem .

Methodological Best Practices

  • Synthetic Reproducibility : Document all parameters (e.g., solvent purity, stirring rate) and use automated reactors for scalable protocols .
  • Safety : Follow SDS guidelines for handling cyanide-containing compounds (e.g., use fume hoods, avoid acid contact to prevent HCN release) .
  • Data Validation : Cross-check spectral data with multiple techniques (e.g., NMR + IR + HRMS) and compare to literature precedents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
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tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

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